L-796449
Overview
Description
L-796449 is a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has shown significant neuroprotective effects, particularly in the context of experimental stroke models . It is a non-thiazolidinedione compound, distinguishing it from other PPARγ agonists that belong to the thiazolidinedione family .
Preparation Methods
The synthesis of L-796449 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C28H27ClO4S and a molecular weight of 495.03 .
Chemical Reactions Analysis
L-796449 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
L-796449 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the activation of PPARγ and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of PPARγ in cellular processes such as differentiation, apoptosis, and metabolism.
Mechanism of Action
L-796449 exerts its effects by activating PPARγ, a ligand-dependent nuclear transcription factor. This activation leads to the inhibition of proinflammatory and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). Additionally, this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . The compound also upregulates the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) .
Comparison with Similar Compounds
L-796449 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure. Similar compounds include:
Rosiglitazone: A thiazolidinedione PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications to rosiglitazone.
15-deoxy-Δ12,14-prostaglandin J2: A natural ligand for PPARγ with anti-inflammatory properties.
This compound’s uniqueness lies in its ability to inhibit NF-κB signaling independently of PPARγ activation, which is not observed with thiazolidinedione PPARγ agonists .
Properties
CAS No. |
194608-80-5 |
---|---|
Molecular Formula |
C28H27ClO4S |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31) |
InChI Key |
KAPDPGZDHUCILF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid L 796,449 L 796449 L-796,449 L-796449 L796449 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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